molecular formula C₇₁H₁₁₀N₂₄O₁₈S B550077 (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide CAS No. 31362-50-2

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Cat. No.: B550077
CAS No.: 31362-50-2
M. Wt: 1619.9 g/mol
InChI Key: QXZBMSIDSOZZHK-DOPDSADYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide is a peptide consisting of ten amino acidsBombesin has been found to play a role in various physiological processes, including the regulation of gastrointestinal and central nervous system functions .

Mechanism of Action

Target of Action

The peptide sequence “pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val” is a part of a larger peptide known as Bombesin . Bombesin is known to interact with the Gastrin-Releasing Peptide Receptor (GRPR) , which plays a significant role in various physiological processes, including the regulation of gastric and pancreatic secretions, smooth muscle contraction, and cellular growth .

Mode of Action

Upon binding to the GRPR, Bombesin triggers a cascade of intracellular events . This includes the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various cellular responses, including cell proliferation .

Biochemical Pathways

The activation of GRPR by Bombesin affects several biochemical pathways. The most notable is the phosphoinositide pathway, leading to the activation of protein kinase C and the release of intracellular calcium . This can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

They are also typically poorly absorbed in the gastrointestinal tract, which can limit their bioavailability when administered orally .

Result of Action

The binding of Bombesin to GRPR can lead to various molecular and cellular effects. For instance, it can stimulate the release of gastrin-releasing peptide, a neuropeptide involved in numerous physiological processes . In addition, Bombesin can promote cell proliferation, making it a potential target for cancer therapy .

Action Environment

The action of “pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val” can be influenced by various environmental factors. For example, the presence of proteolytic enzymes can affect its stability and activity. Furthermore, factors that affect the expression or activity of GRPR, such as the presence of other ligands or changes in cellular signaling, can also influence the action of this peptide .

Biochemical Analysis

Biochemical Properties

The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence in Bombesin interacts with various enzymes and proteins. For instance, it has been found to interact with specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways . The nature of these interactions is typically characterized by high affinity and specificity, which is a common feature of peptide-receptor interactions.

Cellular Effects

The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence influences cell function in several ways. It can stimulate the release of hormones and other signaling molecules, affecting cell signaling pathways and gene expression . It also influences cellular metabolism, particularly in cells of the gastrointestinal tract and pancreas, where it stimulates the secretion of digestive enzymes .

Molecular Mechanism

At the molecular level, the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence exerts its effects through binding interactions with specific receptors on the cell surface . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can change over time. For instance, prolonged exposure to this peptide can lead to desensitization of the receptors it interacts with, resulting in reduced cellular responses . Information on the peptide’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can vary with different dosages in animal models . At low doses, it can stimulate physiological responses, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine can yield methionine sulfoxide .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZBMSIDSOZZHK-DOPDSADYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H110N24O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1619.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31362-50-2
Record name Bombesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Customer
Q & A

A: While the provided research does not directly investigate the binding of "pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val" to GRPR, it highlights the critical role of the C-terminal eight residues of bombesin in receptor binding and antibody recognition. [, ] Research indicates that the C-terminal region "Trp-Ala-Val-Gly-His-Leu-Met-NH2" is essential for GRPR binding and subsequent biological activity. [] The N-terminal region, including the sequence in question, likely plays a supporting role in the overall conformation and binding affinity of the full bombesin peptide.

A: Yes, the research clearly demonstrates that modifications to the C-terminal region can significantly impact the specificity of bombesin analogs. For instance, replacing Histidine-12 with Proline in bombesin(7-14)NH2 drastically alters its conformation and eliminates antibody recognition of bombesin and gastrin-releasing peptide (GRP). [] Additionally, substituting the C-terminal amide with isopropylamide in bombesin(7-14)NHC3H7(i) enhances the specificity of its antibodies towards bombesin compared to GRP. [] These findings suggest that targeted modifications within the C-terminal region can be leveraged to develop bombesin analogs with enhanced specificity for GRPR, potentially leading to more effective diagnostic tools and targeted therapies. []

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